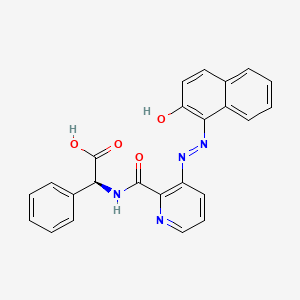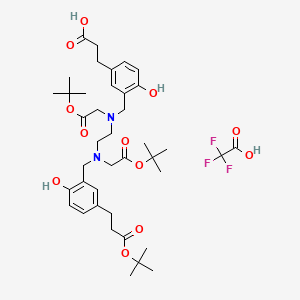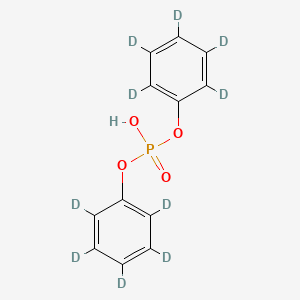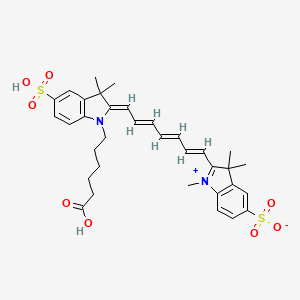
CBP/p300-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-21 is a selective inhibitor of the CREB-binding protein (CBP) and p300, which are transcriptional coactivators with intrinsic acetyltransferase activity. These proteins play critical roles in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and transcriptional activity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
The synthesis of CBP/p300-IN-21 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the core structure of the compound. The final step involves the introduction of specific functional groups that confer selectivity and potency to the inhibitor. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
CBP/p300-IN-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CBP/p300-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling.
Biology: Helps in understanding the molecular mechanisms of transcriptional regulation and the impact of histone acetylation on gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in cancers where CBP and p300 are overexpressed or dysregulated.
Mechanism of Action
CBP/p300-IN-21 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and transcriptional activity. The molecular targets of this compound include the bromodomains of CBP and p300, and the pathways involved include those related to gene expression and chromatin remodeling.
Comparison with Similar Compounds
CBP/p300-IN-21 is unique in its selectivity and potency as a CBP/p300 inhibitor. Similar compounds include:
A-485: Another selective inhibitor of CBP/p300 with similar applications in cancer research.
FT-6876: A potent and selective CBP/p300 bromodomain inhibitor with efficacy in preclinical models of androgen receptor-positive breast cancer.
CCS1477: A first-in-class bromodomain inhibitor targeting CBP/p300, showing promise in treating prostate cancer. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and specific applications.
This compound stands out due to its unique chemical structure and specific functional groups that confer high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16ClNO4 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,13,15,17,19-octaen-18-ol;chloride |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-17-7-13-9-20-3-2-11-6-18-19(24-10-23-18)8-14(11)15(20)4-12(13)5-16(17)21;/h4-9H,2-3,10H2,1H3;1H |
InChI Key |
LEZRKXQEEAZRPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C3C4=CC5=C(C=C4CC[N+]3=CC2=C1)OCO5)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)



